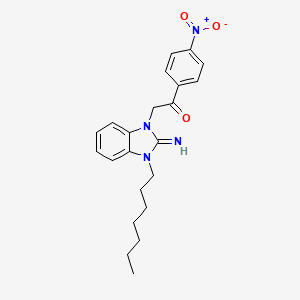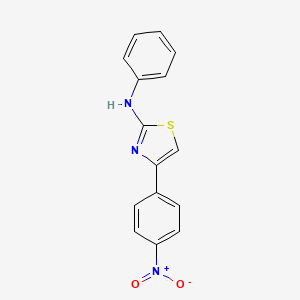
2-(3-heptyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)-1-(4-nitrophenyl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-HEPTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-NITROPHENYL)ETHAN-1-ONE is a synthetic organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-HEPTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-NITROPHENYL)ETHAN-1-ONE typically involves the following steps:
Formation of the Benzodiazole Core: The benzodiazole core can be synthesized through the cyclization of o-phenylenediamine with a suitable carbonyl compound under acidic or basic conditions.
Introduction of the Heptyl Group: The heptyl group can be introduced via alkylation reactions using heptyl halides in the presence of a base.
Attachment of the Nitro Group: The nitro group can be introduced through nitration reactions using nitric acid or other nitrating agents.
Final Coupling Reaction: The final coupling reaction involves the condensation of the benzodiazole derivative with a suitable aryl ketone under appropriate conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and other modern chemical engineering techniques.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the heptyl group or the benzodiazole ring.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Substitution: The compound can undergo various substitution reactions, particularly at the benzodiazole ring or the nitrophenyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Common reducing agents include hydrogen gas with a catalyst, sodium borohydride, and lithium aluminum hydride.
Substitution: Common reagents include halides, sulfonates, and other electrophiles.
Major Products Formed
Oxidation: Oxidized derivatives of the heptyl group or the benzodiazole ring.
Reduction: Amino derivatives of the nitrophenyl moiety.
Substitution: Various substituted benzodiazole and nitrophenyl derivatives.
Applications De Recherche Scientifique
Chemistry
Catalysis: The compound may serve as a ligand in catalytic systems for various organic transformations.
Material Science:
Biology
Drug Discovery: The compound may be investigated for its potential as a therapeutic agent due to its benzodiazole core, which is known for various biological activities.
Biochemical Probes: Potential use as a probe in biochemical studies to investigate specific molecular interactions.
Medicine
Diagnostics: Potential use in diagnostic assays due to its unique structural features.
Industry
Chemical Industry:
Pharmaceutical Industry: Potential use in the development of new pharmaceutical agents.
Mécanisme D'action
The mechanism of action of 2-(3-HEPTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-NITROPHENYL)ETHAN-1-ONE would depend on its specific biological target. Generally, benzodiazole derivatives exert their effects by interacting with specific enzymes, receptors, or other molecular targets. The compound may modulate specific signaling pathways, leading to its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-one
- 2-(3-Heptyl-2-imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-phenylethan-1-one
- 2-(2-Imino-2,3-dihydro-1H-1,3-benzodiazol-1-yl)-1-(4-nitrophenyl)ethan-1-one
Uniqueness
The uniqueness of 2-(3-HEPTYL-2-IMINO-2,3-DIHYDRO-1H-1,3-BENZODIAZOL-1-YL)-1-(4-NITROPHENYL)ETHAN-1-ONE lies in its specific structural features, such as the heptyl group and the nitrophenyl moiety. These features may confer unique biological activities and chemical reactivity compared to other similar compounds.
Propriétés
Formule moléculaire |
C22H26N4O3 |
|---|---|
Poids moléculaire |
394.5 g/mol |
Nom IUPAC |
2-(3-heptyl-2-iminobenzimidazol-1-yl)-1-(4-nitrophenyl)ethanone |
InChI |
InChI=1S/C22H26N4O3/c1-2-3-4-5-8-15-24-19-9-6-7-10-20(19)25(22(24)23)16-21(27)17-11-13-18(14-12-17)26(28)29/h6-7,9-14,23H,2-5,8,15-16H2,1H3 |
Clé InChI |
RZQAEMUUEVTBEY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCN1C2=CC=CC=C2N(C1=N)CC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(3-{(E)-[1-(4-ethylphenyl)-4,6-dioxo-2-sulfanyl-1,6-dihydropyrimidin-5(4H)-ylidene]methyl}-2,5-dimethyl-1H-pyrrol-1-yl)-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B11660863.png)
![2-{[3-cyano-4-(3-ethoxy-4-hydroxyphenyl)-6-oxo-1,4,5,6-tetrahydropyridin-2-yl]sulfanyl}-N-(2,4-dimethylphenyl)acetamide](/img/structure/B11660870.png)
![N-(benzo[b]thiophen-5-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B11660876.png)
![2-(butylsulfanyl)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B11660883.png)
![N-[4-({(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}carbonyl)phenyl]-N-methylbenzenesulfonamide](/img/structure/B11660905.png)
![(6Z)-6-(3-bromo-5-methoxy-4-{2-[2-(prop-2-en-1-yl)phenoxy]ethoxy}benzylidene)-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660906.png)
![4-{[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]amino}-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide](/img/structure/B11660911.png)
![(6Z)-6-{3-chloro-5-methoxy-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11660921.png)
![N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660926.png)
![N'-[(1E)-1-(2,4-dichlorophenyl)ethylidene]-2-{[4-ethyl-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11660927.png)
![2-(Morpholin-4-YL)-N'-[(E)-[3-(prop-2-EN-1-yloxy)phenyl]methylidene]acetohydrazide](/img/structure/B11660931.png)


![N'-[(E)-(3,4-dihydroxyphenyl)methylidene]thiophene-2-carbohydrazide](/img/structure/B11660978.png)
